B1574667 ODM-204

ODM-204

Numéro de catalogue B1574667
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ODM-204 is an orally available inhibitor of both the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17) and androgen receptor (AR), with potential anti-androgen and antineoplastic activities. Upon oral administration, CYP17/AR inhibitor ODM 204 selectively inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. In addition, ODM 204 binds to ARs in target tissues and inhibits androgen-induced receptor activation and AR nuclear translocation, which prevents the binding to and transcription of AR-responsive genes. This leads to an inhibition of growth in AR-expressing prostate cancer cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Applications De Recherche Scientifique

1. Treatment of Castration-Resistant Prostate Cancer

ODM-204 has shown significant potential in the treatment of castration-resistant prostate cancer (CRPC). This novel nonsteroidal compound demonstrates a dual-action mechanism by inhibiting CYP17A1, an enzyme critical for the formation of dihydrotestosterone and testosterone, and blocking the androgen receptor (AR) with high affinity and specificity. In vitro studies have shown that ODM-204 can inhibit the proliferation of androgen-dependent VCaP and LNCaP cells, and it has significantly reduced tumor growth in a murine VCaP xenograft model in vivo. Furthermore, ODM-204 has demonstrated dose-dependent inhibition of adrenal and testicular steroid production in animal models, indicating its potential effectiveness in treating CRPC (Oksala et al., 2018).

2. Preclinical Studies and Binding Affinity

ODM-204 has been extensively studied in preclinical settings, where its binding affinity to the androgen receptor was determined using rat prostate cytosolic lysates. The compound's potency and functional activity towards the human AR were demonstrated in cells transfected with AR and androgen-responsive reporter gene constructs. ODM-204 has also been evaluated for its effects on AR nuclear translocation and the transactivation of human AR mutants. In vivo studies have further underscored its effectiveness, where oral doses of ODM-204 have inhibited the growth of androgen-dependent cells and xenografted tumors (Oksala et al., 2015).

3. Phase I Clinical Trials

ODM-204 has undergone Phase I clinical trials to evaluate its safety profile and dose-limiting toxicities in patients with metastatic CRPC. The trial involved administering ODM-204 at varying doses, alongside prednisone, to assess the compound's pharmacokinetics and its effects on serum testosterone and prostate-specific antigen levels. The results indicated that ODM-204 was well tolerated at all evaluated doses, with observed decreases in both testosterone and PSA levels suggesting preliminary antitumor activity in the treatment of CRPC (Peltola et al., 2020).

Propriétés

Nom du produit

ODM-204

Nom IUPAC

NONE

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

ODM204;  ODM-204;  ODM 204.

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.